

Application Note: N-methyl-2-(4-nitrophenoxy)ethanamine in Solid-Phase Synthesis

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Compound of Interest		
Compound Name:	N-methyl-2-(4- nitrophenoxy)ethanamine	
Cat. No.:	B1315212	Get Quote

To our valued researchers, scientists, and drug development professionals,

Our comprehensive investigation into the application of **N-methyl-2-(4-nitrophenoxy)ethanamine** as a linker in solid-phase synthesis has yielded no direct evidence of its use in this capacity within the reviewed scientific literature and chemical databases. Search results consistently point to a similarly named but structurally distinct compound, N-methyl-N-(4-nitrophenethyl)-2-(4-nitrophenoxy)ethanamine, which is documented as a key intermediate in the synthesis of the antiarrhythmic drug Dofetilide[1][2].

The 4-nitrophenoxy moiety is a well-known functional group in the design of linkers for solid-phase synthesis, particularly in the context of photolabile and safety-catch strategies[3][4][5][6]. Therefore, it is plausible that interest in "N-methyl-2-(4-nitrophenoxy)ethanamine" stems from a conceptual exploration of novel linker designs.

Given the absence of specific data for the requested compound, this document will provide detailed application notes and protocols for a widely utilized and well-characterized class of linkers that incorporate the 4-nitrophenoxy group: Photolabile Linkers Based on the o-Nitrobenzyl Moiety. This information is intended to serve as a valuable resource for researchers interested in the principles and practice of using nitrophenyl-containing linkers in solid-phase synthesis.



Application Notes: o-Nitrobenzyl-Based Photolabile Linkers

Photolabile linkers are instrumental in solid-phase synthesis, enabling the cleavage of synthesized molecules from the solid support via irradiation with light, typically in the UV range[5][6]. This method offers a mild and orthogonal cleavage strategy that avoids the use of harsh acidic or basic conditions, which can be detrimental to sensitive compounds[5]. The onitrobenzyl scaffold is a common core for these linkers, and its derivatives, including those with a nitrophenoxy component, are frequently employed[3][5][6].

Key Features and Advantages:

- Mild Cleavage Conditions: Cleavage is induced by UV light, preserving the integrity of sensitive functional groups that might be compromised by chemical reagents.
- Orthogonality: Photolytic cleavage is compatible with a wide range of protecting groups used in peptide and small molecule synthesis, allowing for flexible synthetic strategies.
- Traceless Cleavage: In some designs, the linker fragment remaining on the cleaved product is minimal or absent.

Mechanism of Cleavage:

The photolytic cleavage of o-nitrobenzyl-based linkers proceeds via a Norrish Type II intramolecular rearrangement upon UV irradiation (typically around 350 nm)[5]. The excited nitro group abstracts a benzylic hydrogen, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the desired molecule and an o-nitrosobenzaldehyde or a related byproduct[5].

Experimental Protocols

Below are generalized protocols for the attachment of a starting material to a resin functionalized with an o-nitrobenzyl-based photolabile linker and the subsequent photolytic cleavage.



Protocol 1: Immobilization of a Carboxylic Acid onto a Hydroxymethyl-Functionalized Photolabile Resin

This protocol describes the esterification of a carboxylic acid to a resin bearing a hydroxymethyl group on the photolabile linker.

Materials:

- Hydroxymethyl-functionalized photolabile resin (e.g., Wang resin with a photolabile linker)
- N,N'-Diisopropylcarbodiimide (DIC)
- 4-(Dimethylamino)pyridine (DMAP)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- The carboxylic acid to be immobilized

Procedure:

- Swell the resin in DMF for 1 hour.
- Wash the resin with DMF (3 x resin volume).
- Dissolve the carboxylic acid (4 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DMF.
- Add the carboxylic acid/DMAP solution to the resin.
- Add DIC (4 equivalents) to the resin suspension.
- Agitate the reaction mixture at room temperature for 4-12 hours.
- Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
- Dry the resin under vacuum.



Protocol 2: Photolytic Cleavage of the Synthesized Molecule

This protocol outlines the general procedure for releasing the synthesized compound from the solid support using UV irradiation.

Materials:

- Resin-bound product
- A suitable solvent for swelling the resin and dissolving the product (e.g., DCM, THF, methanol)
- Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

Procedure:

- Swell the resin-bound product in the chosen solvent in a quartz or Pyrex reaction vessel.
- Irradiate the suspension with UV light (typically 350-365 nm) while agitating. The reaction time can vary from a few hours to over 24 hours depending on the specific linker and substrate.
- Monitor the cleavage progress by taking small aliquots of the solution and analyzing by TLC or LC-MS.
- Once cleavage is complete, filter the resin and wash it with the cleavage solvent.
- Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.
- Purify the product as required (e.g., by chromatography).

Data Presentation

The efficiency of photolabile linkers is often evaluated based on cleavage yield and kinetics. The following table provides a hypothetical comparison of different photolabile linkers.

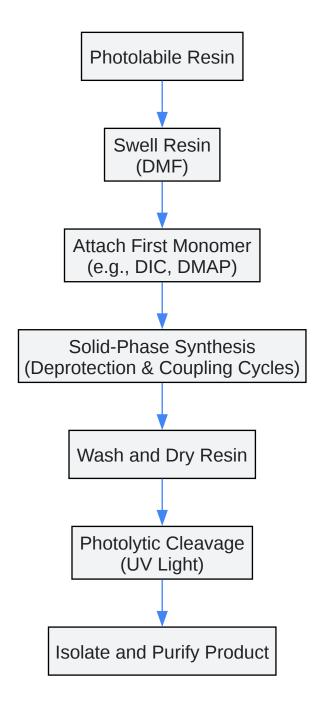


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Linker Type	Wavelength (nm)	Cleavage Time (h)	Yield (%)	Reference
o-Nitrobenzyl	350	8	75	Fictional
α-Methyl-o- nitrobenzyl	365	4	90	Fictional
4,5-Dimethoxy-2- nitrobenzyl (DMNB)	365	2	>95	Fictional

Visualizations

Experimental Workflow for Solid-Phase Synthesis Using a Photolabile Linker



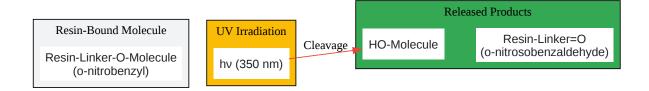


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Caption: Workflow for solid-phase synthesis using a photolabile linker.

Cleavage Mechanism of an o-Nitrobenzyl Linker





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Caption: Simplified mechanism of photolytic cleavage.

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